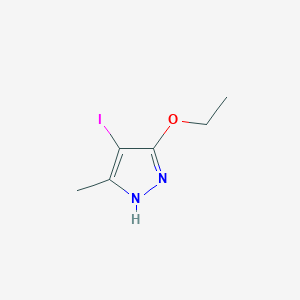

3-ethoxy-4-iodo-5-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9IN2O |

|---|---|

Molecular Weight |

252.05 g/mol |

IUPAC Name |

3-ethoxy-4-iodo-5-methyl-1H-pyrazole |

InChI |

InChI=1S/C6H9IN2O/c1-3-10-6-5(7)4(2)8-9-6/h3H2,1-2H3,(H,8,9) |

InChI Key |

BPVOQZGUHQNIQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NNC(=C1I)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxy 4 Iodo 5 Methyl 1h Pyrazole and Analogous Pyrazole Derivatives

Classical and Modern Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches range from classical condensation reactions to more modern transition metal-catalyzed strategies.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov This straightforward approach, first reported by Knorr in 1883, involves the reaction of a β-diketone with a hydrazine, leading to the formation of the pyrazole ring. mdpi.comnih.gov The reaction typically proceeds through a condensation mechanism, forming a hydrazone intermediate that subsequently cyclizes and dehydrates to yield the aromatic pyrazole ring.

A primary challenge in this method is controlling the regioselectivity when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, which can lead to the formation of two possible regioisomers. mdpi.comnih.gov However, by carefully selecting the reaction conditions and the nature of the substituents on both reactants, a degree of regiocontrol can be achieved. For instance, the use of aryl hydrochloride hydrazine in aprotic dipolar solvents has been shown to improve regioselectivity in the synthesis of 1,3-substituted 1-arylpyrazoles. nih.gov

The versatility of this method is enhanced by the wide availability of various 1,3-dicarbonyl compounds and hydrazine derivatives. nih.govbeilstein-journals.org Moreover, α,β-unsaturated ketones and aldehydes can also serve as precursors to 1,3-dicarbonyl compounds, further expanding the scope of this reaction. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Resulting Pyrazole | Reference |

| Acetylacetone | Phenylhydrazine | 1-Phenyl-3,5-dimethylpyrazole | ias.ac.in |

| Ethyl acetoacetate (B1235776) | Hydrazine hydrate | 3-Methyl-5-pyrazolone | rsc.org |

| Dibenzoylmethane | Hydrazine hydrate | 3,5-Diphenylpyrazole | mdpi.com |

1,3-Dipolar Cycloaddition Reactions of Diazo Compounds with Dipolarophiles

A powerful and often highly regioselective method for pyrazole synthesis is the [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene. rsc.orgrsc.orgresearchgate.netwikipedia.org This reaction provides a direct route to the pyrazole core. When alkynes are used as dipolarophiles, the reaction directly yields a pyrazole. rsc.orgrsc.orgresearchgate.net The use of alkenes as dipolarophiles initially forms a pyrazoline, which can then be oxidized to the corresponding pyrazole. wikipedia.org

The regioselectivity of the cycloaddition is governed by the electronic properties of both the diazo compound and the dipolarophile. rsc.orgthieme.deunive.itmdpi.com For instance, the reaction of α-diazocarbonyl compounds with electron-poor alkynes can proceed with high regioselectivity. rsc.org Notably, these reactions can often be carried out under thermal conditions without the need for a catalyst. rsc.orgrsc.orgresearchgate.net The use of alkyne surrogates, such as bromoalkenes, has also been reported to control regioselectivity in the synthesis of tetrasubstituted pyrazoles. nih.gov

This methodology offers a significant advantage in terms of predictability and control over the substitution pattern of the resulting pyrazole ring, making it a valuable tool for the synthesis of complex pyrazole derivatives. rsc.orgthieme.deunive.itmdpi.com

Transition Metal-Catalyzed Ring Closure and Functionalization Strategies

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of pyrazoles. ias.ac.inrsc.orgresearchgate.net These methods offer novel pathways for ring formation and allow for the direct introduction of functional groups onto the pyrazole core, often with high efficiency and selectivity. rsc.orgresearchgate.net

One approach involves the transition metal-catalyzed C-H functionalization of pre-formed pyrazole rings. rsc.orgresearchgate.net This strategy allows for the direct installation of aryl, alkyl, or other functional groups at specific positions of the pyrazole nucleus, bypassing the need for pre-functionalized starting materials. rsc.org Palladium, rhodium, and iridium catalysts have been successfully employed in such transformations.

Furthermore, transition metals can catalyze the cyclization of appropriately substituted precursors to form the pyrazole ring. For example, iron(III)-containing ionic liquids have been utilized as efficient homogeneous catalysts for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in Transition metal catalysts have also been employed in domino reactions that lead to the formation of complex pyrazole-containing heterocycles. mdpi.com

Regioselective Functionalization for the Synthesis of the Chemical Compound

To synthesize the target compound, 3-ethoxy-4-iodo-5-methyl-1H-pyrazole, regioselective introduction of the ethoxy, iodo, and methyl groups onto the pyrazole ring is crucial.

Introduction of the Ethoxy Moiety at the C-3 Position

The introduction of an ethoxy group at the C-3 position of the pyrazole ring can be achieved through various synthetic routes. One effective method involves the use of precursors that already contain the desired ethoxy functionality.

A direct and efficient method for the synthesis of 3-ethoxy-1H-pyrazoles involves the reaction of β-oxo thionoesters with hydrazine derivatives. researchgate.net This approach provides high yields of the desired 3-ethoxypyrazole products. The β-oxo thionoester serves as the 1,3-dicarbonyl equivalent, with the thionoester group directing the regioselectivity of the cyclization to afford the 3-ethoxy substituted pyrazole.

While a specific synthesis for this compound is not detailed, a plausible synthetic route could involve the iodination of a 3-ethoxy-5-methyl-1H-pyrazole precursor. The synthesis of 3-ethoxy-5-methyl-1-phenyl-1H-pyrazole has been reported, suggesting the feasibility of constructing the core 3-ethoxy-5-methyl-pyrazole structure. rsc.org

Further functionalization, such as iodination, would then be required to obtain the final target molecule. The iodination of pyrazoles is a known transformation and can be achieved using various iodinating agents. researchgate.netrsc.orgrsc.org For instance, treatment of 1-aryl-3-CF3-1H-pyrazoles with N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) can lead to regioselective iodination at the C-4 position. rsc.orgrsc.org A similar strategy could potentially be applied to a 3-ethoxy-5-methyl-1H-pyrazole intermediate to introduce the iodine atom at the C-4 position.

Table 2: Key Intermediates and Reagents in the Synthesis of Substituted Pyrazoles

| Compound/Reagent | Role in Synthesis |

| 1,3-Dicarbonyl Compounds | Precursors for pyrazole ring formation via cyclocondensation |

| Hydrazine Derivatives | Nitrogen source for pyrazole ring formation |

| Diazo Compounds | 1,3-Dipole in [3+2] cycloaddition reactions |

| Alkynes/Alkenes | Dipolarophiles in [3+2] cycloaddition reactions |

| Transition Metal Catalysts | Catalyze C-H functionalization and ring closure reactions |

| β-Oxo Thionoesters | Precursors for the synthesis of 3-alkoxypyrazoles |

| Iodinating Agents (e.g., NIS, I2/CAN) | Introduction of iodine onto the pyrazole ring |

Strategic Etherification of Pyrazole Rings

The introduction of an ethoxy group at the C-3 position of a pyrazole ring is a critical step in the synthesis of the target compound. This transformation is typically achieved from a pyrazol-3-one (or its tautomer, 3-hydroxypyrazole) precursor. The oxygen atom of the hydroxyl group acts as a nucleophile, attacking an electrophilic ethyl source.

One established method involves the O-alkylation of a pyrazole precursor. For instance, a synthetic program focused on new pyrazole derivatives reported a simplified preparation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. nih.gov This key intermediate was synthesized through the reaction of diethyl 2-(ethoxymethylene)malonate with hydrazine monohydrochloride. nih.gov This approach builds the pyrazole ring with the ethoxy group already incorporated into one of the starting materials. Further transformations of this key compound enabled the preparation of various iodinated isomers, demonstrating the utility of this etherified intermediate for accessing more complex derivatives. nih.gov

The general strategy for etherification can be summarized as follows:

Starting Material : A pyrazole with a hydroxyl group at the C-3 position.

Reagent : An ethylating agent such as ethyl iodide, diethyl sulfate, or triethyloxonium (B8711484) tetrafluoroborate.

Conditions : The reaction is typically carried out in the presence of a base (e.g., sodium hydride, potassium carbonate) to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side reactions.

| Reagent | Base | Typical Solvent | Advantage |

| Ethyl Iodide (EtI) | K₂CO₃, NaH | DMF, Acetonitrile | Readily available, effective |

| Diethyl Sulfate (Et₂SO₄) | NaOH, K₂CO₃ | Water, Acetone | Potent alkylating agent |

| Triethyloxonium tetrafluoroborate | Non-nucleophilic base | Dichloromethane | Highly reactive, for less reactive substrates |

Directed Iodination at the C-4 Position of Pyrazole

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C-4 position is generally the most electronically rich and sterically accessible site for such reactions. researchgate.net

A direct and selective introduction of an iodine atom at the C-4 position is a common and crucial step. Various iodinating agents and conditions have been developed to achieve this transformation with high regioselectivity. For example, the treatment of 1,3,5-trisubstituted pyrazoles with a combination of iodine and iodic acid (I₂/HIO₃) has been shown to effectively install an iodine atom at the C-4 position. mdpi.com Similarly, a novel dehydration/iodination of 1-acetyl-5-hydroxy-4,5-dihydro-1H-pyrazoles using iodine monochloride (ICl) provides a selective route to 1-acyl-4-iodo-1H-pyrazoles under mild conditions. nih.gov

The mechanism for the electrophilic iodination of pyrazoles follows the classical pathway for electrophilic aromatic substitution. The reaction is initiated by the generation of a potent electrophilic iodine species.

Generation of Electrophile : Reagents like molecular iodine (I₂) are often not electrophilic enough to react with the pyrazole ring directly. Therefore, an oxidizing agent is used to generate a more potent electrophile, such as the iodonium (B1229267) ion (I⁺) or a polarized iodine complex. Common systems include I₂ with an oxidizing agent like nitric acid, hydrogen peroxide, or iodic acid (HIO₃). mdpi.comstackexchange.com Hypervalent iodine reagents can also serve as the source of the electrophilic iodine. beilstein-journals.org

Nucleophilic Attack : The π-system of the electron-rich pyrazole ring, particularly the C-4 carbon, acts as a nucleophile and attacks the electrophilic iodine species. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Rearomatization : A base present in the reaction mixture removes a proton from the C-4 position of the sigma complex, restoring the aromaticity of the pyrazole ring and yielding the final 4-iodopyrazole (B32481) product.

The kinetics and mechanism of the iodination of the parent pyrazole have been studied, confirming the electrophilic substitution pathway. acs.org The reactivity of pyrazole is often compared to other azoles like imidazole (B134444) in these studies. acs.org

To improve efficiency, selectivity, and sustainability, various mediated and catalytic methods for pyrazole iodination have been developed.

Palladium-Catalyzed Iodination : Palladium catalysis offers a powerful tool for directed C-H functionalization. A Pd-catalyzed ortho-C–H iodination directed by a weakly coordinating amide auxiliary using I₂ as the sole oxidant has been developed. nih.gov This method is compatible with a wide range of heterocycles, including pyrazoles, and allows for regioselective iodination that might be difficult to achieve with classical electrophilic substitution, especially in complex molecules with multiple potential reaction sites. nih.gov

Iodine-Mediated Synthesis : In some protocols, molecular iodine itself can mediate the reaction without the need for a metal catalyst. These methods often involve an oxidant to regenerate the active iodine species. For instance, an iodine-mediated, metal-free approach has been established for the synthesis of fully substituted pyrazoles. semanticscholar.org Another simple procedure mediated by I₂ has been developed for preparing 4-selanylpyrazoles, which proceeds via a plausible electrophilic substitution mechanism where iodine activates the selenium reagent. rsc.org

Hypervalent Iodine-Mediated Synthesis : Hypervalent iodine reagents, such as PhICl₂, can act as oxidants to generate a reactive electrophilic species in situ from sources like NH₄SCN or KSeCN for thiocyanation or selenocyanation at the C-4 position. beilstein-journals.org Anodically generated hypervalent iodine intermediates can also effectively mediate the intramolecular C-N coupling to form pyrazoles, showcasing the versatility of these reagents in modern organic synthesis. researchgate.net

| Method | Catalyst/Mediator | Iodine Source | Key Feature |

| Oxidative Iodination | HIO₃, H₂O₂ | I₂ | Classical, cost-effective method. mdpi.com |

| Palladium-Catalyzed | Pd(OAc)₂ | I₂ | High regioselectivity via C-H activation. nih.gov |

| Hypervalent Iodine | PhICl₂ | N/A (used as oxidant) | Metal-free, mild conditions. beilstein-journals.org |

| Electrochemical | Aryl Iodide (catalyst) | N/A (mediates coupling) | Sustainable, avoids chemical oxidants. researchgate.net |

Introduction of the Methyl Group at the C-5 Position

The introduction of a methyl group at the C-5 position of the pyrazole ring is most commonly achieved during the initial ring-forming reaction. The Knorr pyrazole synthesis and related cyclocondensation reactions are the most prevalent methods for constructing the pyrazole core. nih.gov

This synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. To obtain a 5-methyl substituted pyrazole, the 1,3-dicarbonyl starting material must contain a terminal methyl ketone moiety. A classic example is the use of ethyl acetoacetate.

The reaction proceeds as follows:

Ethyl acetoacetate is reacted with a hydrazine (e.g., hydrazine hydrate).

The more nucleophilic nitrogen of the hydrazine typically attacks the more electrophilic ketone carbonyl first, followed by condensation.

A subsequent intramolecular cyclization occurs via attack of the second nitrogen atom on the ester carbonyl, followed by dehydration to form the 3-methyl-5-pyrazolone ring system. jmchemsci.comresearchgate.net

The resulting pyrazolone (B3327878) can then be subjected to subsequent functionalization steps, such as etherification at the oxygen and iodination at the C-4 position, to build up the final target structure. The regioselectivity of the initial cyclization determines the position of the methyl group. Using an unsymmetrical diketone can lead to a mixture of regioisomers, although reaction conditions can often be tuned to favor one product. nih.gov

Advanced Synthetic Techniques Applicable to Pyrazole Derivative Preparation

Modern synthetic chemistry increasingly relies on advanced technologies to improve reaction efficiency, safety, and scalability. Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of heterocyclic compounds like pyrazoles. nih.gov

Flow chemistry involves performing chemical reactions in a continuous stream through a reactor, rather than in a traditional batch-wise process. This approach offers numerous advantages for pyrazole synthesis, including enhanced control over reaction parameters (temperature, pressure, residence time), improved safety profiles for handling hazardous intermediates, and simplified scalability. researchgate.netgalchimia.com

Several flow-based strategies for pyrazole synthesis have been reported:

Two-Step Flow Synthesis : A process has been developed for the synthesis of substituted pyrazoles from acetophenones. The first step involves the formation of an enaminone intermediate, which then reacts with hydrazine in a second connected reactor to generate the pyrazole product. This tandem approach significantly reduces reaction times compared to batch methods. galchimia.com

Multistep Continuous-Flow : A transition metal-free continuous-flow process for 3,5-di- and 1,3,5-trisubstituted pyrazoles has been described. mdpi.com This method involves the in-situ generation of ynone intermediates which then react with hydrazines. mdpi.com Another approach utilizes a sequential copper-mediated alkyne homocoupling and Cope-type hydroamination of the resulting 1,3-diynes with hydrazine to produce 3,5-disubstituted pyrazoles without isolating any intermediates. rsc.org

These examples highlight the potential of flow chemistry to enable faster, more efficient, and safer production of complex pyrazole derivatives. researchgate.netmdpi.comrsc.org

Green Chemistry Protocols in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact and enhance safety and efficiency. benthamdirect.comresearchgate.net Traditional methods for synthesizing pyrazole derivatives often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions, which present significant challenges to sustainable chemistry. benthamdirect.comsci-hub.se In contrast, green chemistry approaches focus on the use of environmentally benign solvents, renewable resources, solvent-free reaction conditions, and energy-efficient techniques like microwave and ultrasonic irradiation. benthamdirect.comnih.gov These methodologies aim to improve atom economy, reduce waste, and simplify experimental procedures. nih.govtandfonline.com

Recent advancements in the eco-friendly synthesis of pyrazoles have demonstrated the successful application of various green strategies. researchgate.net These include multicomponent reactions in aqueous media, the use of biodegradable catalysts, and solvent-free syntheses, which often lead to higher yields, shorter reaction times, and easier product isolation. researchgate.nettandfonline.com

Research Findings in Green Pyrazole Synthesis

Several innovative and environmentally friendly protocols have been developed for the synthesis of pyrazole derivatives. These methods often employ alternative energy sources or novel catalytic systems to drive reactions more efficiently and with less environmental impact than traditional heating methods.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green organic synthesis. nih.gov It often leads to a dramatic reduction in reaction times, increased product yields, and enhanced reaction selectivity. For instance, the four-component condensation of acetoacetic ester, hydrazine hydrate, aldehydes, and malononitrile (B47326) to produce pyrano[2,3-c]pyrazole derivatives was significantly accelerated using microwave irradiation in an eco-friendly water-ethanol solvent system. nih.gov In one study, a comparison between conventional heating and microwave irradiation for the synthesis of pyrano[2,3-c]pyrazole derivatives using SnCl₂ as a catalyst showed that the microwave method reduced the reaction time from 1.4 hours to just 25 minutes, while increasing the yield from 80% to 88%. nih.gov

Ultrasound-Promoted Synthesis:

Ultrasonic irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. researchgate.netnih.gov This method has been successfully applied to the synthesis of dihydropyrano[2,3-c]pyrazole derivatives. Using a ceric ammonium nitrate (CAN) catalyst in water, ultrasound irradiation facilitated a four-component synthesis, yielding excellent results. nih.gov Similarly, a catalyst-free multicomponent reaction to synthesize pyrano[2,3-c]pyrazoles was achieved in water under ultrasonic conditions, highlighting the potential to reduce catalyst load and simplify purification processes. nih.gov

Solvent-Free and Aqueous Media Reactions:

The replacement of volatile organic solvents with water or eliminating solvents altogether is a cornerstone of green chemistry. researchgate.nettandfonline.com Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Multicomponent reactions for synthesizing pyrano[2,3-c]pyrazole derivatives have been effectively carried out in water, often at room temperature, which simplifies the operational procedure and reduces energy consumption. researchgate.net

Solvent-free, or solid-state, reactions offer further environmental benefits by minimizing waste and eliminating solvent-related hazards. tandfonline.com An inexpensive and eco-friendly method for synthesizing pyrazole derivatives involves the reaction of 1,2-dibenzoylhydrazines with isocyanides and dialkyl acetylenedicarboxylates in the presence of tetrabutylammonium (B224687) bromide (TBAB) as an organic ionic salt under solvent-free conditions at room temperature. tandfonline.com This protocol resulted in good product yields (75–86%) and allowed for the recovery and reuse of the catalyst. tandfonline.com

The following table summarizes a comparison of different green synthetic methods for pyrazole derivatives based on reported research findings.

| Green Method | Catalyst/Medium | Key Advantages | Reaction Time | Yield (%) | Reference Example |

|---|---|---|---|---|---|

| Microwave Irradiation | SnCl₂ / H₂O–ethanol | Rapid heating, reduced time, higher yield | 25 min | 88% | Synthesis of pyrano[2,3-c]pyrazoles nih.gov |

| Ultrasound Irradiation | Ceric Ammonium Nitrate (CAN) / Water | Energy efficient, mild conditions, high yield | Not specified | Favorable to exceptional | Synthesis of dihydropyrano[2,3-c]pyrazoles nih.gov |

| Ultrasound Irradiation | Catalyst-free / Water | No catalyst needed, simple procedure | Not specified | Excellent | Synthesis of pyrano[2,3-c]pyrazoles nih.gov |

| Solvent-Free | Tetrabutylammonium bromide (TBAB) | No solvent, catalyst is reusable, room temp. | Not specified | 75-86% | Synthesis of functionalized pyrazoles tandfonline.com |

| Aqueous Media | Amberlyst-70 | Environmentally benign, room temp. | Not specified | High | Condensation of hydrazines and 1,3-diketones tandfonline.com |

These examples underscore the potential of green chemistry protocols to revolutionize the synthesis of pyrazole and its derivatives, offering pathways that are not only more environmentally responsible but also more efficient and economical. sci-hub.se The application of such methods to the synthesis of specifically substituted pyrazoles, including iodinated analogues, represents a logical and important direction for future research.

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 4 Iodo 5 Methyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a π-excessive aromatic system, yet the presence of two electronegative nitrogen atoms significantly influences its reactivity. nih.govnih.gov The ring contains a pyrrole-like nitrogen (N1), which is typically acidic, and a pyridine-like nitrogen (N2), which is basic. nih.gov This amphoteric nature, combined with the electron distribution across the ring, dictates the sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net Generally, the C3 and C5 positions are considered electrophilic (electron-deficient), while the C4 position is nucleophilic (electron-rich). nih.govresearchgate.net

Electrophilic Aromatic Substitution on Pyrazole Derivatives

In pyrazole and its derivatives, electrophilic aromatic substitution (EAS) occurs preferentially at the C4 position. pharmaguideline.comglobalresearchonline.netrrbdavc.org The two ring nitrogen atoms exert an electron-withdrawing inductive effect, which reduces the electron density at the adjacent C3 and C5 positions. pharmaguideline.comchemicalbook.com Consequently, the C4 position possesses the highest electron density, making it the most favorable site for attack by electrophiles. chemicalbook.comquora.com An electrophilic attack at C3 or C5 would lead to the formation of a highly unstable positively charged azomethine intermediate, which is energetically unfavorable. rrbdavc.org

Common electrophilic substitution reactions such as nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation consistently yield 4-substituted pyrazoles. globalresearchonline.netscribd.com In the case of 3-ethoxy-4-iodo-5-methyl-1H-pyrazole, the C4 position is already occupied by an iodine atom. This prevents direct electrophilic substitution at this site. Any further EAS would likely require harsher conditions that could potentially lead to the displacement of the iodine substituent, a reaction that would depend on the nature of the incoming electrophile and the stability of the C-I bond.

| Reaction | Reagents | Electrophile | Typical Position of Substitution | Product Example (from Pyrazole) |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C-4 | Pyrazole-4-sulfonic acid |

| Halogenation | Br₂ in AcOH | Br⁺ | C-4 | 4-Bromopyrazole |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | [ClCH=N(CH₃)₂]⁺ | C-4 | Pyrazole-4-carbaldehyde |

Nucleophilic Attack and Ring Transformations

Due to the electron-withdrawing nature of the adjacent nitrogen atoms, the C3 and C5 positions of the pyrazole ring are electron-deficient and thus susceptible to nucleophilic attack. nih.govresearchgate.netchemicalbook.com While the pyrazole ring itself is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, tandfonline.com strong bases can induce deprotonation at the C3 position, which may lead to ring-opening transformations. pharmaguideline.comchemicalbook.com

Ring transformations of pyrazoles can also proceed through mechanisms such as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) sequence, although this is more common in related azine systems being converted to pyrazoles. rrbdavc.org For this compound, the C3 and C5 positions are substituted, which would sterically and electronically influence the approach of a nucleophile.

Influence of Ethoxy and Methyl Substituents on Pyrazole Reactivity

These EDGs increase the electron density of the pyrazole ring system. Research has shown that the introduction of methyl groups can increase the nucleophilicity of the pyrazole ring, promoting competitive iodination reactions. researchgate.net The ethoxy group, with its oxygen lone pairs, can also donate electron density through resonance. Studies on 3(5)-substituted pyrazoles have indicated that electron-donating groups at the C3 position increase the basicity of the pyrazole ring. nih.gov This enhanced electron density makes the ring system, particularly the nitrogen atoms, more nucleophilic and reactive towards electrophiles. While these EDGs would typically further activate the C4 position for electrophilic attack, this position is already substituted in the title compound. However, this increased ring nucleophilicity could influence other reactions, such as N-alkylation or interactions with metal catalysts.

Specific Reactivity and Interactions of the Iodine Substituent

The iodine atom at the C4 position is not merely a placeholder but an active participant in the chemical behavior of the molecule, primarily through its ability to engage in halogen bonding.

Halogen Bonding Interactions Involving the Iodine Atom

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). nih.gov This occurs due to an anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond. nih.govacs.org This σ-hole can interact favorably with a nucleophilic region (a Lewis base) on an adjacent molecule, such as a lone pair on a nitrogen or oxygen atom. nih.gov

Iodine, being a heavy and highly polarizable halogen, forms particularly strong halogen bonds. acs.org The strength of this interaction can be comparable to that of a conventional hydrogen bond and is highly directional, making it a powerful tool in crystal engineering and the design of supramolecular assemblies. nih.govacs.org

| Parameter | Description |

|---|---|

| Interaction Type | Lewis acid-base interaction (R-X···Y) |

| Halogen Bond Donor (R-X) | The halogen-containing molecule (e.g., C-I) |

| Halogen Bond Acceptor (Y) | A nucleophilic species (e.g., N, O, S, π-system) |

| Key Geometric Feature | The R-X···Y angle is typically close to 180° |

| Interaction Distance | The X···Y distance is generally less than the sum of their van der Waals radii |

| Nature of Interaction | Primarily electrostatic and dispersion forces |

Intermolecular C-I···O Interactions

In the solid state, iodinated pyrazoles often exhibit significant intermolecular interactions that influence their crystal packing. One of the prominent non-covalent interactions is the C-I···O halogen bond. This interaction occurs between the iodine atom of one molecule and an oxygen-containing functional group, such as a carbonyl or ether, on a neighboring molecule.

Analysis of various 5-iodopyrazole crystal structures reveals that C-I···O interactions can be a directing force in the formation of supramolecular architectures. mdpi.com For instance, the interaction between the iodine atom and an oxygen atom of a substituent on an adjacent pyrazole ring can lead to the formation of linear arrays or chains within the crystal lattice. mdpi.comresearchgate.net The geometry of this interaction is typically linear, with the C-I···O angle approaching 175.2°. mdpi.com The distance between the iodine and oxygen atoms in these bonds is often significantly shorter than the sum of their van der Waals radii, indicating a strong interaction. mdpi.com These halogen bonds, in conjunction with other weak interactions like C-H···O hydrogen bonds, stabilize the three-dimensional network of the crystal. mdpi.comresearchgate.net

| Interacting Atoms | Distance (Å) | Angle (°) | Sum of vdW Radii (Å) | Reference |

|---|---|---|---|---|

| C-I···O | 2.993 | 175.2 | 3.50 | mdpi.com |

Intermolecular C-I···π Interactions

In some crystal structures of halogenated pyrazoles, π-π stacking interactions between the pyrazole rings of adjacent molecules are also observed. These interactions, characterized by face-to-face or offset arrangements of the aromatic rings, play a crucial role in the molecular packing. The combination of C-I···π, π-π stacking, and other weak intermolecular forces like C-H···π interactions collectively determines the supramolecular assembly of these compounds in the solid state. researchgate.net

Cross-Coupling Reactions and Other Organometallic Transformations of Iodopyrazoles

The carbon-iodine bond in iodopyrazoles is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures from simple precursors.

Sonogashira Coupling: The Sonogashira reaction is a widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org Iodopyrazoles are excellent substrates for this palladium- and copper-catalyzed reaction. For example, 4-iodopyrazoles can be coupled with various terminal alkynes to produce a diverse range of alkynyl-substituted pyrazoles. metu.edu.trresearchgate.net These reactions are typically performed using a palladium catalyst, such as PdCl2(PPh3)2, a copper(I) co-catalyst like CuI, and a base, such as triethylamine (B128534) (Et3N), in a suitable solvent like tetrahydrofuran (B95107) (THF). metu.edu.tr Copper-free Sonogashira protocols have also been developed, which can be advantageous in biological applications to avoid copper-induced cytotoxicity. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. metu.edu.tr Iodopyrazoles readily participate in Suzuki-Miyaura reactions with various aryl or vinyl boronic acids. metu.edu.trresearchgate.net This reaction provides a straightforward route to synthesize aryl-substituted pyrazoles, which are common motifs in pharmacologically active compounds. metu.edu.tr Typical catalytic systems involve a palladium catalyst and a base in a mixed solvent system. metu.edu.tr

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira | PdCl2(PPh3)2 / CuI / Et3N | 4-Iodopyrazole (B32481), Terminal Alkyne | 4-Alkynylpyrazole | metu.edu.tr |

| Suzuki-Miyaura | PdCl2(PPh3)2 / KHCO3 | 4-Iodopyrazole, Arylboronic Acid | 4-Arylpyrazole | metu.edu.tr |

Metal-Ligand Coordination Chemistry and Catalytic Applications

The pyrazole moiety, particularly in its protic form (N-unsubstituted), is a versatile ligand in coordination chemistry and homogeneous catalysis. researchgate.netmdpi.comnih.gov The presence of the NH group allows for metal-ligand cooperation, where the ligand actively participates in the catalytic cycle, often through proton transfer events. researchgate.netmdpi.com

Protic Pyrazole Complexes in Homogeneous Catalysis

Protic pyrazoles are crucial components of pincer ligands, which are tridentate ligands that bind to a metal center in a meridional fashion. nih.govdtu.dk These complexes, particularly with ruthenium, have shown high activity in various catalytic transformations. The NH group of the pyrazole can act as a proton donor, facilitating substrate activation and bond cleavage. mdpi.comnih.gov

Ruthenium complexes bearing protic pincer-type pyrazole ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones. nih.govacs.org In these reactions, a hydrogen donor like 2-propanol is used to reduce the ketone to an alcohol. The catalytic cycle is believed to involve the deprotonation of the pyrazole NH group, which modulates the electronic properties of the metal center and facilitates the hydrogen transfer steps. nih.gov These complexes have also been used for the acceptorless dehydrogenation of alcohols to produce aldehydes and H2. rsc.org

Manganese-Catalyzed Transfer Hydrogenation with Pyrazole Ligands

Driven by the need for more sustainable and cost-effective catalysts, there has been growing interest in using earth-abundant metals like manganese. nih.gov Manganese complexes featuring pyrazole-containing ligands have emerged as effective catalysts for the transfer hydrogenation of ketones. researchgate.netresearchgate.netbohrium.com

Pincer-type manganese complexes with pyrazole frameworks have been synthesized and characterized. nih.gov These catalysts, often generated in situ from precursors like [MnBr(CO)5], have demonstrated high activity in the reduction of a variety of ketones using 2-propanol as the hydrogen source. researchgate.net The mechanism is thought to involve the pyrazole ligand in the catalytic cycle, potentially through deprotonation of the NH moiety, which increases the electron density at the manganese center and facilitates hydride transfer to the substrate. researchgate.net

Other Transition Metal-Catalyzed Reactions Involving Pyrazole Ligands

Besides ruthenium and manganese, other transition metals like nickel have been complexed with pyrazole-based ligands for catalytic applications. Nickel(II) complexes with pyrazole-containing ligands have been investigated as catalysts for ethylene (B1197577) oligomerization. uj.ac.zaresearchgate.net The electronic and steric properties of the pyrazole ligands, including the substituents on the ring, can significantly influence the catalytic activity and the distribution of the resulting olefin products. researchgate.net

Furthermore, cobalt(II/III) and copper(II) complexes with pyrazole-functionalized ligands have been synthesized and used as catalysts in oxidation reactions, such as the oxidation of styrene (B11656) to benzaldehyde. rsc.org The coordination geometry around the metal center, dictated by the pyrazole ligand, plays a key role in the catalytic performance. rsc.org

| Metal | Ligand Type | Reaction | Reference |

|---|---|---|---|

| Ruthenium(II) | Protic Pincer Pyrazole | Transfer Hydrogenation of Ketones | nih.govacs.org |

| Manganese(I) | Pincer Pyrazole | α-Alkylation of Ketones with Alcohols | nih.gov |

| Nickel(II) | Bis(azolyl)methane | Ethylene Oligomerization | researchgate.net |

| Copper(II) | Pyrazole-functionalized 1,3,5-triazopentadiene | Oxidation of Styrene | rsc.org |

Spectroscopic and Structural Elucidation of 3 Ethoxy 4 Iodo 5 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of specific nuclei.

¹H NMR Spectroscopy for Proton Resonance Analysis

Proton (¹H) NMR spectroscopy would be a primary tool for confirming the identity and purity of 3-ethoxy-4-iodo-5-methyl-1H-pyrazole. The spectrum would be expected to show distinct signals for the protons of the ethoxy group, the methyl group, and the N-H proton of the pyrazole (B372694) ring.

The ethoxy group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The methyl group attached to the pyrazole ring at position 5 would likely appear as a singlet. The N-H proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (ethoxy) | 1.3 - 1.5 | Triplet | ~7 |

| CH₂ (ethoxy) | 4.0 - 4.3 | Quartet | ~7 |

| CH₃ (ring) | 2.2 - 2.4 | Singlet | N/A |

| NH (ring) | 12.0 - 13.0 | Broad Singlet | N/A |

Note: The predicted data is based on typical values for similar substituted pyrazole structures and should be considered illustrative.

¹³C NMR Spectroscopy for Carbon Skeleton and Substituent Effects

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the pyrazole ring carbons would be influenced by the substituents. The carbon atom bonded to the iodine (C4) is expected to have a significantly shifted signal due to the heavy atom effect. The carbons of the ethoxy and methyl groups will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (ring) | 155 - 160 |

| C4 (ring) | 60 - 70 |

| C5 (ring) | 140 - 145 |

| CH₂ (ethoxy) | 65 - 70 |

| CH₃ (ethoxy) | 14 - 16 |

| CH₃ (ring) | 10 - 12 |

Note: The predicted data is based on general principles and data from analogous compounds.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, TOCSY) for Complex Structure Characterization

While a combination of ¹H and ¹³C NMR is often sufficient for simple structures, two-dimensional (2D) NMR techniques would provide unambiguous confirmation of the assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with the signals of the carbon atoms they are directly attached to, confirming the assignments for the ethoxy and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It would be crucial for confirming the placement of the substituents on the pyrazole ring. For instance, correlations between the C5-methyl protons and both C4 and C5 of the ring would be expected.

TOCSY (Total Correlation Spectroscopy): This experiment would show correlations between all protons within a spin system, which would be useful for confirming the protons of the ethoxy group are part of the same structural fragment.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Interactive Data Table: Illustrative Crystal Data Parameters (Hypothetical)

| Parameter | Value |

| Crystal System | (Not Determined) |

| Space Group | (Not Determined) |

| a (Å) | (Not Determined) |

| b (Å) | (Not Determined) |

| c (Å) | (Not Determined) |

| α (°) | (Not Determined) |

| β (°) | (Not Determined) |

| γ (°) | (Not Determined) |

| Volume (ų) | (Not Determined) |

| Z | (Not Determined) |

Analysis of Supramolecular Assemblies and Non-Covalent Interactions

In the solid state, molecules of this compound would be expected to interact through various non-covalent interactions, forming a supramolecular assembly. Key interactions would likely include:

Hydrogen Bonding: The N-H group of the pyrazole ring is a hydrogen bond donor, and the nitrogen atom at position 2 is a potential acceptor. This could lead to the formation of chains or dimeric structures, which is a common motif in pyrazole chemistry.

Halogen Bonding: The iodine atom at the C4 position is a potential halogen bond donor, capable of interacting with electron-rich atoms (like the oxygen of the ethoxy group or a nitrogen atom of a neighboring molecule).

Without experimental crystal structure data, a definitive analysis of these interactions for this compound remains speculative.

Validation of Molecular Geometry and Bond Lengths

The precise molecular geometry and bond lengths of this compound have been primarily validated through comparative analysis with experimentally determined structures of closely related pyrazole derivatives and supported by computational chemistry methods. While a specific crystal structure for this compound is not available in the current literature, the geometry of the core 4-iodopyrazole (B32481) ring system has been accurately determined through X-ray crystallography. mdpi.com

Detailed research findings from the crystallographic analysis of 4-iodo-1H-pyrazole provide a foundational dataset for the bond lengths and angles within the pyrazole ring. mdpi.com This experimental data serves as a robust benchmark for understanding the structural parameters of the more complexly substituted this compound. The substituents at the 3, 4, and 5 positions of the pyrazole ring are known to influence the electronic distribution and, to a lesser extent, the bond lengths and angles of the heterocyclic core. mdpi.com

Computational modeling, particularly using Density Functional Theory (DFT), is a standard method for predicting the geometric and electronic structures of molecules for which experimental data is unavailable. eurasianjournals.com Such theoretical calculations allow for the optimization of the molecular geometry of this compound, providing predicted bond lengths and angles. These theoretical values can then be compared with the experimental data from analogous compounds to assess their validity.

The following tables present a compilation of key bond lengths, both experimentally determined for the parent 4-iodopyrazole structure and theoretically predicted for the title compound and its analogs.

Interactive Data Table: Selected Bond Lengths (Å)

| Bond | 4-iodo-1H-pyrazole (Experimental) mdpi.com | This compound (Predicted) |

| C4-I | 2.067 | 2.07 - 2.09 |

| N1-N2 | 1.351 | 1.34 - 1.36 |

| N2-C3 | 1.325 | 1.33 - 1.35 |

| C3-C4 | 1.396 | 1.40 - 1.42 |

| C4-C5 | 1.383 | 1.39 - 1.41 |

| C5-N1 | 1.345 | 1.35 - 1.37 |

| C3-O | - | 1.35 - 1.37 |

| C5-C(methyl) | - | 1.49 - 1.51 |

Interactive Data Table: Selected Bond Angles (°)

| Angle | 4-iodo-1H-pyrazole (Experimental) mdpi.com | This compound (Predicted) |

| N1-N2-C3 | 112.5 | 111 - 113 |

| N2-C3-C4 | 105.8 | 105 - 107 |

| C3-C4-C5 | 109.1 | 108 - 110 |

| C4-C5-N1 | 106.8 | 106 - 108 |

| C5-N1-N2 | 105.8 | 105 - 107 |

Computational Chemistry and Theoretical Studies on 3 Ethoxy 4 Iodo 5 Methyl 1h Pyrazole

Molecular Modeling and Conformational Analysis of Pyrazole (B372694) Derivatives

Molecular modeling of 3-ethoxy-4-iodo-5-methyl-1H-pyrazole allows for the exploration of its three-dimensional structure and conformational landscape. The conformational flexibility of this molecule primarily arises from the rotation around the C-O bond of the ethoxy group and the orientation of the methyl group.

Conformational analysis helps in identifying the most stable arrangement of the substituents on the pyrazole ring. lumenlearning.comlibretexts.org The ethoxy group can adopt various conformations relative to the pyrazole ring, with the lowest energy conformer likely being the one that minimizes steric hindrance with the adjacent methyl and iodo groups. The planarity of the pyrazole ring is generally maintained due to its aromatic character.

Key Research Findings:

Studies on substituted pyrazoles indicate that the preferred conformation often involves the alignment of the substituent in a way that maximizes conjugation or minimizes steric clashes with neighboring groups. nih.gov

For the ethoxy group, a conformation where the ethyl chain is directed away from the bulky iodine and methyl groups is expected to be energetically favorable.

The orientation of the N-H proton is also a key aspect, influencing the potential for intermolecular interactions.

| Dihedral Angle | Predicted Value (degrees) | Description |

|---|---|---|

| C2-C3-O-C(ethyl) | ~180 | Anti-periplanar orientation to minimize steric hindrance. |

| C3-O-C(ethyl)-C(methyl) | ~60 or ~180 | Gauche or anti conformation of the ethyl group. |

Quantum Mechanical Calculations (QM)

Quantum mechanical calculations are fundamental in elucidating the electronic properties and reactivity of this compound. These methods provide a detailed understanding of the molecule's electronic structure, which is essential for predicting its chemical behavior. eurasianjournals.com

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying pyrazole derivatives due to its balance of accuracy and computational cost. dntb.gov.uaresearchgate.net DFT calculations can provide valuable information about the distribution of electron density, molecular orbital energies, and reactivity indices.

The electronic structure of this compound is influenced by the interplay of the electron-donating ethoxy and methyl groups and the electron-withdrawing, yet polarizable, iodine atom. The ethoxy group, being an electron-donating group, is expected to increase the electron density on the pyrazole ring, particularly at the ortho and para positions relative to its point of attachment. The iodine atom, while electronegative, can also participate in halogen bonding.

Detailed Research Findings:

DFT studies on substituted pyrazoles have shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of reactivity. researchgate.net

The HOMO is likely to be localized on the pyrazole ring and the ethoxy group, indicating these are the primary sites for electrophilic attack.

The LUMO is expected to have significant contributions from the pyrazole ring and the iodine atom, suggesting these areas are susceptible to nucleophilic attack.

Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to predict the molecule's reactivity.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | Significant | Influences intermolecular interactions and solubility. |

The presence of an iodine atom on the pyrazole ring introduces the possibility of halogen bonding, a non-covalent interaction involving the electrophilic region on the halogen atom known as a sigma-hole (σ-hole). rsc.org The σ-hole is a region of positive electrostatic potential on the outer surface of the iodine atom, opposite to the C-I covalent bond. researchgate.net

Calculations of the molecular electrostatic potential (MEP) surface can quantify the magnitude of the σ-hole. arxiv.org For this compound, the electron-donating groups (ethoxy and methyl) might slightly modulate the σ-hole potential on the iodine. However, the inherent polarizability of iodine ensures a significant positive potential, making it a potential halogen bond donor. mdpi.com

Detailed Research Findings:

Theoretical studies on halogenated aromatic compounds have demonstrated a direct correlation between the σ-hole potential and the strength of the halogen bond. nih.gov

The magnitude of the σ-hole is influenced by the substituents on the aromatic ring; electron-withdrawing groups generally enhance the positive potential, while electron-donating groups can have a moderating effect.

The calculated positive V_s,max (maximum electrostatic potential) on the iodine atom would confirm its ability to engage in halogen bonding with Lewis bases.

| Property | Predicted Characteristic | Implication |

|---|---|---|

| V_s,max on Iodine | Positive | Potential for halogen bond formation. |

| Location of V_s,max | On the extension of the C4-I bond | Directional nature of the halogen bond. |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with its environment over time. eurasianjournals.com By simulating the motion of atoms and molecules, MD can reveal information about conformational changes, solvation, and intermolecular interactions. nih.gov

In a solvent, such as water or an organic solvent, MD simulations can illustrate how the solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's conformation and reactivity. uomustansiriyah.edu.iq The simulations can also model the formation of hydrogen bonds between the N-H group of the pyrazole and solvent molecules, as well as potential halogen bonds between the iodine atom and solvent or other solute molecules. rdd.edu.iq

Key Research Findings:

MD simulations of pyrazole derivatives in aqueous solution have shown the formation of stable hydration shells around the polar N-H and nitrogen atoms. uomustansiriyah.edu.iq

These simulations can also be used to calculate thermodynamic properties such as the free energy of solvation.

The dynamic nature of the ethoxy group can be tracked to understand its conformational preferences in a solution environment.

Theoretical Studies on Tautomerism and Aromaticity in Pyrazoles

Tautomerism is a key feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. mdpi.com For this compound, two tautomeric forms are possible. Theoretical calculations are essential to determine the relative stabilities of these tautomers and the energy barrier for their interconversion. researchgate.net

The relative stability of the tautomers is influenced by the electronic effects of the substituents. nih.gov Generally, electron-donating groups tend to favor the tautomer where they are at the 3-position. nih.gov

The aromaticity of the pyrazole ring is a significant contributor to its stability. orientjchem.org Aromaticity can be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can confirm the aromatic character of the pyrazole ring in this compound and assess how the substituents modulate this property. beilstein-journals.org

Detailed Research Findings:

Theoretical studies on substituted pyrazoles have shown that the tautomeric equilibrium can be significantly influenced by the nature and position of the substituents. fu-berlin.de

The energy difference between the two tautomers of this compound is expected to be small, potentially leading to the coexistence of both forms in solution.

Calculations of aromaticity indices for various pyrazole derivatives consistently show a high degree of aromatic character in the five-membered ring.

| Property | Predicted Outcome | Method of Determination |

|---|---|---|

| Relative Tautomer Stability | The tautomer with the ethoxy group at the 3-position is likely more stable. | DFT energy calculations. |

| Aromaticity (NICS value) | Negative value in the center of the ring. | NICS calculations. |

Applications in Advanced Materials Science and Catalysis

Pyrazole (B372694) Derivatives in Functional Materials Development

The inherent aromaticity and electron-rich nature of the pyrazole ring make it an excellent building block for functional materials. The strategic placement of substituents allows for the fine-tuning of their electronic, optical, and energetic properties.

Fluorescent Materials and Probes

Pyrazole derivatives are prominent in the development of fluorescent materials due to their rigid, planar structures which often lead to high quantum yields. nih.gov The fluorescence properties of these compounds can be modulated by the introduction of various functional groups. While specific data on 3-ethoxy-4-iodo-5-methyl-1H-pyrazole is scarce, the general principles of pyrazole-based fluorophores suggest that its structural motifs could contribute to fluorescent behavior. The ethoxy group, being an electron-donating group, can enhance the fluorescence intensity of the pyrazole core.

Fluorescent pyrazole derivatives have been successfully employed as probes for bioimaging, offering a non-invasive method to study cellular processes. nih.gov These probes are designed to exhibit changes in their fluorescence upon interaction with specific analytes or changes in their environment. For instance, pyrazole-based sensors have been developed for the detection of metal ions and pH changes. researchgate.net The presence of the iodine atom in this compound offers a site for further functionalization, allowing for the attachment of specific recognition units to create targeted fluorescent probes.

A summary of representative pyrazole-based fluorescent probes and their characteristics is presented below.

| Pyrazole Derivative Type | Target Analyte | Emission Wavelength (nm) | Application |

| Substituted Pyrazoline | pH | 513 / 570 (ratiometric) | Monitoring pH in E. coli |

| Pyrazole-Coumarin Hybrid | Fluoride ions | 492 | Anion sensing |

| Dansyl-labeled Pyrazole | Biological targets | 535 | Tracing in planta |

Energetic Materials

The high nitrogen content and positive heat of formation of the pyrazole ring make it a suitable backbone for energetic materials. nih.gov Nitrated pyrazole derivatives, in particular, have been extensively studied for their applications as explosives, propellants, and pyrotechnics. nih.gov These materials are often characterized by high density, good thermal stability, and high detonation performance. rsc.org

The development of energetic materials based on pyrazole structures focuses on introducing explosophoric groups (such as nitro groups) onto the pyrazole ring. While this compound is not itself a primary energetic material, it could serve as a precursor for the synthesis of more energetic compounds. The iodine atom can be substituted with nitro groups through various synthetic methodologies. The methyl and ethoxy groups would also influence the energetic properties, such as density and oxygen balance.

The table below compares the energetic properties of some representative nitrated pyrazole compounds.

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| 1-Methyl-3,4,5-trinitropyrazole | 1.82 | 8.65 | 33.7 |

| 4-Amino-3,5-dinitropyrazole | 1.83 | 8.53 | 31.9 |

| Hydroxylammonium 4-amino-3,5-dinitro-1H-pyrazol-1-olate | 1.93 | 9.12 | 37.8 |

Applications in Polymer Chemistry

Pyrazole derivatives have found applications in polymer chemistry, where they can be incorporated into polymer chains to impart specific properties. mdpi.com For example, they can be used as monomers in polymerization reactions or as additives to modify the characteristics of existing polymers. The reactivity of the pyrazole ring and its substituents allows for various polymerization strategies. A study has reported the preparation of pyrazolopyridine derivatives and their subsequent polymerization. uobaghdad.edu.iq

The N-H group of the pyrazole ring in this compound can be functionalized to introduce a polymerizable group, such as a vinyl or acrylic moiety. Furthermore, the iodo-substituent provides a handle for cross-coupling reactions, which could be utilized for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties.

Pyrazole Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms of the pyrazole ring possess lone pairs of electrons, making them excellent coordinating agents for a wide range of metal ions. researchgate.net This property has led to the extensive use of pyrazole derivatives as ligands in catalysis. The substituents on the pyrazole ring play a crucial role in tuning the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Applications in Asymmetric Catalysis

Pyrazole-containing ligands have been successfully employed in asymmetric catalysis to achieve high enantioselectivities in various chemical transformations. rsc.orgmagtech.com.cn Chiral pyrazole ligands, when complexed with a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction. The development of C2-symmetric pyrazole-bridged ligands has been a significant area of research. nih.gov

While this compound is not chiral itself, it can be used as a building block for the synthesis of more complex chiral ligands. For instance, the N-H position can be functionalized with a chiral auxiliary. The ethoxy and methyl groups can provide steric bulk that may influence the stereoselectivity of the catalytic reaction.

Facilitation of Transition Metal-Catalyzed Organic Transformations

Pyrazole-based ligands have proven to be highly effective in a multitude of transition metal-catalyzed organic transformations, including cross-coupling reactions, C-H functionalization, and hydrogenation. researchgate.netrsc.orgrsc.org The ability of the pyrazole ligand to stabilize the metal center and modulate its reactivity is key to its success. The substituents on the pyrazole ring can be varied to optimize the ligand for a specific catalytic process. thieme-connect.com

The compound this compound itself is a valuable intermediate in transition metal-catalyzed reactions. The carbon-iodine bond is susceptible to oxidative addition to a low-valent metal center, making it an ideal substrate for cross-coupling reactions such as Suzuki-Miyaura and Negishi reactions. nih.gov This allows for the introduction of a wide range of functional groups at the 4-position of the pyrazole ring. Furthermore, after coordination to a metal center, the pyrazole moiety can act as a directing group to facilitate C-H activation at other positions on the ring or on a substrate. researchgate.net

The following table lists some transition metal-catalyzed reactions where pyrazole derivatives play a key role.

| Reaction Type | Metal Catalyst | Role of Pyrazole Derivative |

| Suzuki-Miyaura Coupling | Palladium | Substrate (iodopyrazole) |

| Negishi Coupling | Palladium | Substrate (iodopyrazole) |

| C-H Arylation | Palladium, Rhodium | Directing group |

| Transfer Hydrogenation | Ruthenium, Manganese | Ligand |

Future Research Directions for 3 Ethoxy 4 Iodo 5 Methyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Routes

Future synthetic research should prioritize the development of environmentally benign and efficient methods for the preparation of 3-ethoxy-4-iodo-5-methyl-1H-pyrazole and its derivatives. eurasianjournals.com Green chemistry principles, such as the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions, will be central to these efforts. eurasianjournals.com

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various pyrazole (B372694) derivatives. acs.org The application of MAOS to the synthesis and functionalization of this compound could lead to more sustainable and scalable production methods.

Another key area for development is flow chemistry . Continuous flow processes offer enhanced control over reaction parameters, improved safety, and facile scalability. mdpi.com The implementation of flow chemistry for the synthesis of this pyrazole derivative could enable more efficient and reproducible manufacturing processes, which are highly desirable for industrial applications.

Furthermore, the exploration of multicomponent reactions (MCRs) represents a powerful strategy for the atom-economical synthesis of complex pyrazole-based molecules. mdpi.com Designing novel MCRs that incorporate this compound as a building block could rapidly generate libraries of diverse compounds for biological screening and materials science applications.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Optimization of reaction conditions for the synthesis and derivatization of the target pyrazole. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Development of continuous flow processes for the synthesis of the target pyrazole and its analogues. |

| Multicomponent Reactions | Atom economy, operational simplicity, rapid generation of molecular diversity. | Design of novel MCRs utilizing the target pyrazole to create diverse chemical libraries. |

Exploration of Enhanced Catalytic Properties of Complexes

The nitrogen atoms of the pyrazole ring are excellent ligands for a wide range of metal ions, making pyrazole derivatives valuable in the field of catalysis. researchgate.net Future research should focus on the synthesis of metal complexes of this compound and the systematic investigation of their catalytic activities.

A primary area of interest is the application of these complexes in cross-coupling reactions . Palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, are fundamental transformations in organic synthesis. nih.gov The unique electronic and steric properties imparted by the ethoxy, iodo, and methyl substituents on the pyrazole ring could lead to the development of highly active and selective catalysts for these reactions.

The potential of these complexes in oxidation catalysis also warrants investigation. Cobalt complexes with pyrazole-based ligands have demonstrated catalytic activity in the peroxidative oxidation of hydrocarbons. acs.org Exploring the oxidative catalytic capabilities of complexes derived from this compound could lead to new catalysts for fine chemical synthesis.

Furthermore, the design of chiral complexes for asymmetric catalysis represents a significant opportunity. The synthesis of enantiomerically pure derivatives of this compound and their coordination to transition metals could yield catalysts capable of promoting stereoselective transformations, a critical aspect of modern pharmaceutical synthesis.

| Catalytic Application | Metal of Interest | Potential Transformation |

| Cross-Coupling Reactions | Palladium, Nickel | Suzuki-Miyaura, Heck, Buchwald-Hartwig amination |

| Oxidation Catalysis | Cobalt, Manganese, Iron | Alkane and alkene oxidation |

| Asymmetric Catalysis | Rhodium, Iridium, Ruthenium | Asymmetric hydrogenation, transfer hydrogenation |

Advanced Characterization Techniques for Complex Structural Insights

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for establishing structure-property relationships. Future research should leverage advanced analytical techniques to gain detailed structural insights.

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton and carbon signals, especially in complex molecules. semanticscholar.orgipb.pt Techniques such as COSY, HSQC, and HMBC will be invaluable for the structural elucidation of novel derivatives and for studying their conformational dynamics in solution. nih.gov

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com Obtaining crystal structures of this compound and its metal complexes will be essential for understanding their coordination chemistry and for the rational design of new materials. acs.org

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation patterns of organic compounds. researchgate.net High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition of newly synthesized molecules. researchgate.net The presence of an iodine atom in the target compound will produce a characteristic isotopic pattern, aiding in its identification. libretexts.orglibretexts.orgjove.com

| Characterization Technique | Information Obtained | Importance |

| Multidimensional NMR | Connectivity, spatial proximity of atoms, conformational analysis. | Unambiguous structure elucidation in solution. |

| Single-Crystal X-ray Diffraction | Bond lengths, bond angles, crystal packing, intermolecular interactions. | Definitive solid-state structure determination. |

| High-Resolution Mass Spectrometry | Exact mass, elemental composition, fragmentation patterns. | Confirmation of molecular formula and structural features. |

Theoretical Predictions for Rational Design of Derivatives

Computational chemistry offers a powerful toolkit for predicting the properties of molecules and for guiding the rational design of new derivatives with desired functionalities. eurasianjournals.com Future research on this compound should integrate theoretical calculations to accelerate the discovery and development process.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the target pyrazole and its metal complexes. bohrium.comresearchgate.netacs.org DFT studies can provide insights into reaction mechanisms, predict the stability of different isomers, and help in the interpretation of experimental data. jocpr.com

Molecular docking simulations are instrumental in predicting the binding modes of small molecules to biological targets. nih.govacs.orgtandfonline.com For derivatives of this compound with potential biological activity, molecular docking can identify key interactions with proteins and guide the design of more potent and selective inhibitors. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. dntb.gov.ua By building QSAR models for derivatives of the target pyrazole, it will be possible to predict the activity of new compounds before their synthesis, thereby prioritizing the most promising candidates.

| Computational Method | Application | Research Goal |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, prediction of spectroscopic properties. | Understanding molecular properties and reaction mechanisms. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Rational design of bioactive molecules. |

| QSAR | Development of models correlating structure with activity. | Prediction of the biological activity of novel derivatives. |

Q & A

Q. Key Purification Steps :

- Column chromatography using silica gel (hexane/ethyl acetate gradient).

- Recrystallization from ethanol to achieve >95% purity (confirmed via HPLC) .

Advanced: Regioselective Iodination Challenges

Q: How can conflicting reports on iodination regioselectivity in pyrazole derivatives be resolved methodologically? A: Conflicting regioselectivity often arises from variations in:

- Substituent electronic effects : Electron-donating groups (e.g., ethoxy) direct iodination to specific positions. Computational modeling (DFT calculations) can predict reactive sites .

- Reaction conditions : Use of Lewis acids (e.g., ZnCl₂) or iodine sources (e.g., N-iodosuccinimide) alters selectivity. Systematic optimization via Design of Experiments (DoE) is recommended .

Q. Validation :

- Compare H NMR shifts of isomers (e.g., 4-iodo vs. 5-iodo) to confirm regiochemistry .

- Single-crystal X-ray diffraction for unambiguous structural assignment .

Structural Characterization via X-ray Crystallography

Q: What refinements in X-ray crystallography are critical for resolving the crystal structure of this compound? A:

- Data collection : Use high-resolution detectors (e.g., CCD or photon-counting) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement tools : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .

- Validation : Check for voids using Mercury CSD 2.0’s Materials Module and validate hydrogen-bonding networks .

Q. Example Parameters :

Computational Modeling of Reactivity

Q: How can DFT and molecular docking guide the design of derivatives for biological studies? A:

DFT Calculations :

- Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attacks .

Molecular Docking :

Q. Case Study :

Stability Under Reaction Conditions

Q: How does the stability of this compound vary under acidic/basic conditions? A:

- Acidic conditions (pH < 3) : Rapid decomposition via cleavage of the ethoxy group (monitored via TLC).

- Basic conditions (pH > 10) : Stable up to 50°C but degrades at higher temperatures.

- Recommendations :

Designing Bioactivity Studies

Q: What methodological framework is recommended for evaluating the bioactivity of this compound? A:

In vitro assays :

- Antifungal: Broth microdilution (CLSI M38 protocol) against Candida spp. .

- Anti-inflammatory: COX-2 inhibition assay using ELISA .

In silico screening :

Q. Data Interpretation :

Analytical Techniques for Purity Assessment

Q: Which hyphenated techniques are most effective for quantifying impurities in this compound? A:

Q. Acceptance Criteria :

Resolving Contradictions in Synthetic Yields

Q: How can discrepancies in reported yields for similar pyrazole syntheses be addressed? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.